

α,α' -Dibromo-o-xylene: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1,2-Bis(bromomethyl)benzene**

Cat. No.: **B041939**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical properties of α,α' -Dibromo-o-xylene, a versatile reagent in organic synthesis. This document details its chemical identity, physical characteristics, and safe handling protocols, alongside experimental procedures for its synthesis and characterization.

Core Physical and Chemical Properties

α,α' -Dibromo-o-xylene, also known as **1,2-Bis(bromomethyl)benzene**, is a crystalline solid at room temperature.^[1] Its key physical and chemical properties are summarized in the table below for easy reference.

Property	Value	Reference
Molecular Formula	C ₈ H ₈ Br ₂	[2]
Molecular Weight	263.96 g/mol	[2]
CAS Number	91-13-4	
Appearance	White to brown crystalline powder or crystals	[1]
Melting Point	91-96 °C	[1] [3]
Boiling Point	140 °C at 20 mmHg	[4]
Density	1.96 g/mL at 25 °C	[5]
Solubility	Soluble in toluene and ethanol. Insoluble in water. Soluble in hot dioxane. Soluble in chloroform and petroleum ether for recrystallization purposes.	[6] [7] [8]
InChI Key	KGKAYWMGPDWLQZ-UHFFFAOYSA-N	[1]
SMILES	BrCC1=CC=CC=C1CBr	[1]

Spectroscopic Data

Characterization of α,α' -Dibromo-o-xylene is typically achieved through standard spectroscopic methods. While specific spectra are proprietary, typical chemical shifts in ^1H and ^{13}C NMR are consistent with its structure, showing characteristic peaks for the aromatic protons and the benzylic methylene protons, as well as the corresponding carbon signals. Infrared spectroscopy will show characteristic C-H and C-Br stretching and bending frequencies.

Experimental Protocols

Synthesis of α,α' -Dibromo-o-xylene

A common and reliable method for the synthesis of α,α' -Dibromo-o-xylene is the direct bromination of o-xylene, a procedure detailed in Organic Syntheses.[6]

Materials:

- o-Xylene
- Bromine
- Petroleum ether (60-68 °C boiling range)
- Ethanol (95%) for recrystallization (optional)
- Chloroform for recrystallization (optional)

Equipment:

- 1-L three-necked round-bottomed flask
- Stirrer with a rubber slip-sleeve seal
- Dropping funnel with an extended tip
- Efficient condenser with a gas absorption trap
- Oil bath
- Sun lamp (e.g., 275-watt General Electric)
- Beaker
- Suction filtration apparatus
- Vacuum desiccator with solid potassium hydroxide

Procedure:

- Reaction Setup: A 1-L three-necked round-bottomed flask is equipped with a stirrer, a dropping funnel with its tip extending below the surface of the reaction mixture, and a

condenser connected to a gas absorption trap.[6]

- Charging the Flask: 106 g (1 mole) of o-xylene is placed in the flask.[6]
- Initiation: The flask is heated in an oil bath to 125 °C and illuminated with a sun lamp positioned close to the flask.[6]
- Bromination: With stirring, 352 g (2.2 moles) of bromine is added dropwise over 1.5 hours.[6] The temperature is maintained at 125 °C throughout the addition.[6]
- Reaction Completion: The mixture is stirred for an additional 30 minutes at 125 °C under illumination.[6]
- Workup: The reaction mixture is cooled to 60 °C and poured into 100 mL of boiling petroleum ether (60-68 °C).[6] The solution is stirred frequently as it cools to room temperature to prevent the product from caking.[6]
- Crystallization: The mixture is then cooled in a refrigerator for 12 hours to ensure complete crystallization.[6]
- Isolation: The crystalline product is collected by suction filtration, washed twice with 25-mL portions of cold petroleum ether, and pressed dry on the filter.[6]
- Drying: The product is dried in a vacuum desiccator over solid potassium hydroxide.[6] The yield of the brown crystalline product is typically between 123-140 g (48-53%), with a melting point of 89-94 °C.[6]

Purification by Recrystallization

For applications requiring higher purity, α,α' -Dibromo-o-xylene can be recrystallized.

Protocol:

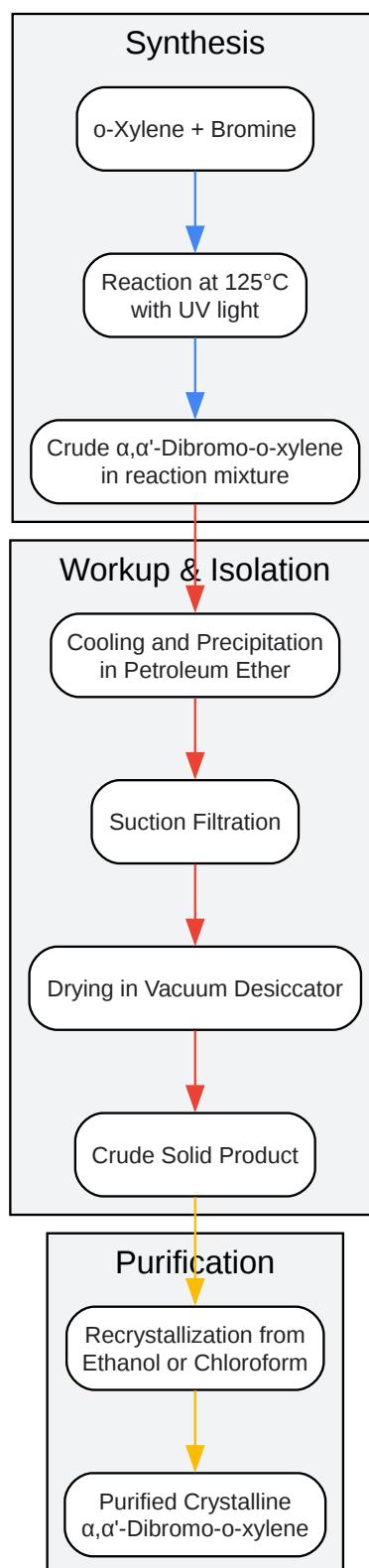
- From Ethanol: The crude product is dissolved in a minimum amount of hot 95% ethanol (approximately 3 mL/g).[6] The solution is allowed to cool slowly to room temperature and then cooled in an ice bath to induce crystallization. The purified crystals are collected by suction filtration. This method typically yields a product with a melting point of 93-94 °C with an 80-85% recovery.[6]

- From Chloroform or Petroleum Ether: Alternatively, recrystallization can be performed from chloroform (approximately 1 mL/g) or petroleum ether (approximately 19 mL/g).[6]

Determination of Melting Point

The melting point of α,α' -Dibromo-o-xylene is determined using a standard melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube, which is then placed in the apparatus. The temperature is gradually increased, and the range from which the solid begins to melt until it is completely liquid is recorded as the melting point.

Chemical Reactivity and Applications


α,α' -Dibromo-o-xylene is a valuable bifunctional electrophile in organic synthesis, primarily utilized for the introduction of the o-xylylene group. Its two benzylic bromide moieties are susceptible to nucleophilic substitution, making it an excellent precursor for the synthesis of various cyclic and acyclic compounds.

A significant application is in the formation of heterocyclic rings and macrocycles through reactions with dinucleophiles. For instance, it reacts with dithiols, diamines, and diols to form the corresponding sulfur-, nitrogen-, and oxygen-containing heterocycles.

Caption: Key reactions of α,α' -Dibromo-o-xylene.

Experimental Workflow

The overall process from starting materials to the purified product can be visualized in the following workflow diagram.

[Click to download full resolution via product page](#)

Caption: Synthesis and purification workflow.

Safety Information

α,α' -Dibromo-o-xylene is a lachrymator and is corrosive.^[6] It should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact, flush the affected area with copious amounts of water. Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. alpha,alpha'-Dibromo-p-xylene | 623-24-5 [chemicalbook.com]
- 2. chemwhat.com [chemwhat.com]
- 3. 91-13-4 | Alpha,Alpha'-Dibromo-o-xylene [chemindex.com]
- 4. researchgate.net [researchgate.net]
- 5. a,a -Dibromo-o-xylene 97 91-13-4 [sigmaaldrich.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. o-Xylylene dibromide, 97% | Fisher Scientific [fishersci.ca]
- 8. alpha,alpha'-Dibromo-p-xylene CAS#: 623-24-5 [m.chemicalbook.com]
- To cite this document: BenchChem. [α,α' -Dibromo-o-xylene: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b041939#physical-properties-of-dibromo-o-xylene>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com